molecular formula C15H19N3O4S B5400223 N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide

Cat. No. B5400223
M. Wt: 337.4 g/mol
InChI Key: HEUXKZTULGXZMV-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is commonly referred to as DIDS and is a member of the class of sulfonamides. DIDS is widely used as a pharmacological tool to study the function of various ion channels, transporters, and enzymes.

Mechanism of Action

DIDS inhibits the activity of ion channels and transporters by binding to a specific site on the protein. The binding of DIDS to the protein causes a conformational change, which results in the inhibition of the protein's activity. DIDS has been shown to bind to the extracellular domain of the CFTR chloride channel, which prevents the channel from opening and conducting chloride ions.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects. Inhibition of the CFTR chloride channel by DIDS has been shown to increase the viscosity of mucus in the airways, which is a characteristic feature of cystic fibrosis. DIDS has also been shown to inhibit the activity of the VRAC chloride channel, which is involved in regulating cell volume. Inhibition of the NHE by DIDS has been shown to decrease intracellular pH and increase the sensitivity of cells to acidosis.

Advantages and Limitations for Lab Experiments

DIDS has several advantages as a pharmacological tool in scientific research. It is a highly specific inhibitor of ion channels and transporters, which allows for the precise manipulation of cellular functions. DIDS is also relatively easy to use and has a long shelf life. However, there are some limitations to the use of DIDS in lab experiments. DIDS has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the inhibition of ion channels and transporters by DIDS can have unintended consequences, which can make it difficult to draw definitive conclusions from experimental data.

Future Directions

There are several future directions for the use of DIDS in scientific research. One area of interest is the role of DIDS in regulating the activity of the VRAC chloride channel. The VRAC channel is involved in a variety of physiological processes, including cell volume regulation and apoptosis. Understanding the role of DIDS in regulating VRAC activity could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of more specific inhibitors of ion channels and transporters. While DIDS is a highly specific inhibitor, there is still room for improvement in terms of selectivity and potency. The development of more specific inhibitors could lead to a better understanding of the function of ion channels and transporters in health and disease.

Synthesis Methods

The synthesis of DIDS involves the reaction of 4-chloro-2-nitroaniline with diethyl sulfonate to form 4-(diethylsulfamoyl)-2-nitroaniline. This intermediate compound is then reacted with methyl isoxazole-3-carboxylate to form DIDS. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

DIDS is widely used as a pharmacological tool in scientific research. It has been shown to inhibit various ion channels, transporters, and enzymes. DIDS has been used to study the function of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). DIDS has also been shown to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH.

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-18(5-2)23(20,21)13-8-6-12(7-9-13)16-15(19)14-10-11(3)22-17-14/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUXKZTULGXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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